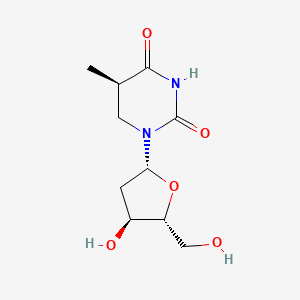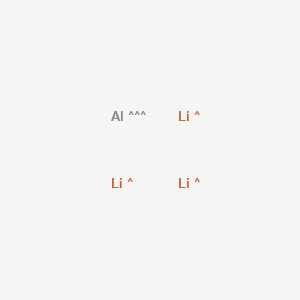
Biselenopyranylidene, 2,2',6,6'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- is an organoselenium compound with the molecular formula C14H16Se2. It is characterized by the presence of selenium atoms within its structure, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biselenopyranylidene, 2,2’,6,6’-tetramethyl- typically involves the reaction of selenium-containing precursors with pyranylidenes under controlled conditions. One common method includes the use of selenium dioxide (SeO2) as a selenium source, which reacts with 2,2’,6,6’-tetramethylpyranylidene in the presence of a suitable solvent and catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Biselenopyranylidene, 2,2’,6,6’-tetramethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the original selenium-containing compound.
Substitution: The compound can participate in substitution reactions where selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Biselenopyranylidene, 2,2’,6,6’-tetramethyl- can yield selenoxides, while reduction can regenerate the original compound .
Wissenschaftliche Forschungsanwendungen
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it a subject of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is investigated for use in materials science, particularly in the development of advanced materials with unique electronic and optical properties
Wirkmechanismus
The mechanism by which Biselenopyranylidene, 2,2’,6,6’-tetramethyl- exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can form stable bonds with other elements, influencing the compound’s reactivity and stability. The pathways involved include redox reactions, where selenium alternates between different oxidation states, thereby modulating the compound’s chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leptospermone: A β-triketone with similar structural features but different functional groups and applications.
4-cyano-2,2,6,6-tetramethyl-3,5-heptanedione: Known for its strong hydrogen bonding properties.
Uniqueness
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- is unique due to its selenium content, which imparts distinct chemical properties not found in similar compounds. This uniqueness makes it valuable in specific applications where selenium’s reactivity and stability are advantageous .
Eigenschaften
CAS-Nummer |
79308-66-0 |
|---|---|
Molekularformel |
C14H16Se2 |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
4-(2,6-dimethylselenopyran-4-ylidene)-2,6-dimethylselenopyran |
InChI |
InChI=1S/C14H16Se2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 |
InChI-Schlüssel |
PVZGBSMFMQEYNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C([Se]C(=C2)C)C)C=C([Se]1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


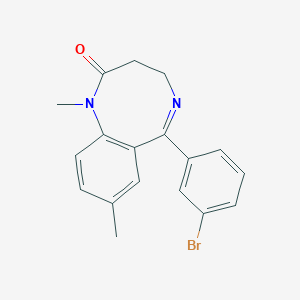
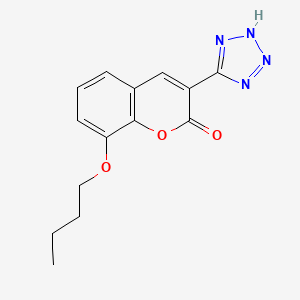
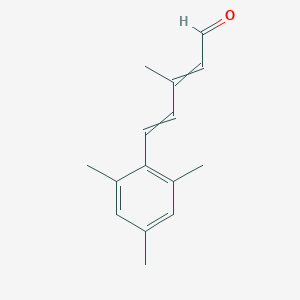

![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
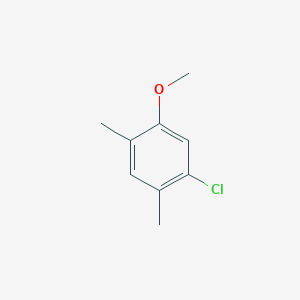
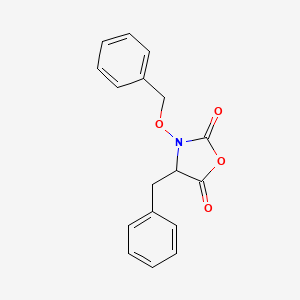
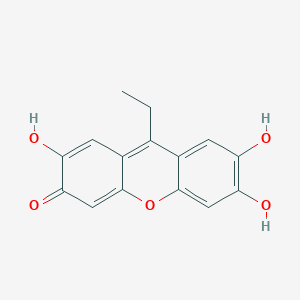
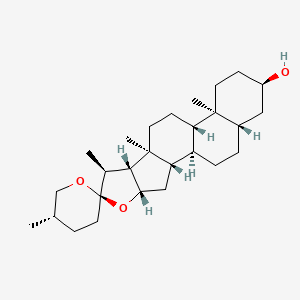

![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)

